ICI 89406 - 53671-71-9

ICI 89406

Catalog Number: EVT-254002
CAS Number: 53671-71-9
Molecular Formula: C19H22N4O3
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea is a member of ureas.

(3R)-3-[[[(3-Fluorophenyl)[(3,4,5-trifluorophenyl)methyl]amino] carbonyl]oxy]-1-[2-oxo-2-(2-thienyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide (CHF5407)

  • Compound Description: CHF5407 is a potent, long-acting, and selective muscarinic M3 receptor antagonist. It exhibits subnanomolar affinities for human muscarinic M1, M2, and M3 receptors. [] CHF5407 displayed potent and long-lasting inhibition of M3 receptor-mediated contractile responses in guinea pig trachea and human bronchus. []

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It exhibits vasodilatory effects on the pulmonary vascular bed and attenuates monocrotaline-induced pulmonary hypertension in rats. [] SB-772077-B shows greater potency than other Rho kinase inhibitors like Y-27632 and fasudil. []
Overview

ICI 89,406 is a well-known selective antagonist of the beta-1 adrenergic receptor, primarily utilized in cardiovascular research and imaging. This compound has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its potential applications in diagnosing and treating heart diseases. The beta-1 adrenergic receptor is a critical target in managing conditions such as hypertension and heart failure, making ICI 89,406 a valuable compound for both research and clinical applications.

Source and Classification

ICI 89,406 was originally synthesized by researchers exploring selective beta-adrenergic receptor antagonists. It falls under the category of synthetic organic compounds and is classified as an aryl ether derivative. Its systematic name is (S)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propan-1-ol, reflecting its structural components that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of ICI 89,406 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of functionalized amines and substituted oxiranes.
  2. Epoxide Opening: The acid-catalyzed epoxide opening method is commonly employed, where (S)-(oxiran-2-ylmethoxy)benzonitrile reacts with appropriately functionalized amines to form the desired compound .
  3. Fluorination: Incorporating fluorine into the structure is achieved through nucleophilic substitution reactions involving activated leaving groups like sulfonate esters .

Technical Details

The production of ICI 89,406 derivatives often utilizes high-performance liquid chromatography for purification. The conversion rates can vary significantly, with reported yields around 11–31% after purification processes. The radiolabeling of ICI 89,406 with fluorine-18 for imaging studies involves specific reaction conditions that optimize yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of ICI 89,406 features a piperazine ring connected to a phenyl group via a propanol chain. This configuration is crucial for its binding affinity to the beta-1 adrenergic receptor.

Data

  • Molecular Formula: C18H24N2O2
  • Molecular Weight: 300.40 g/mol
  • Structural Representation: The compound's structure can be visualized as having distinct regions that contribute to its pharmacological properties.
Chemical Reactions Analysis

Reactions

ICI 89,406 undergoes various chemical reactions that are pivotal for its synthesis and functionalization:

  1. Condensation Reactions: These reactions are essential for forming the central urea linkages in derivatives.
  2. Nucleophilic Substitution: The introduction of fluorine atoms through nucleophilic attacks on electrophilic centers is a critical step in synthesizing radiolabeled versions of ICI 89,406 .

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the nature of the leaving groups. For instance, primary derivatives are preferred over secondary ones due to their higher reactivity under basic fluorination conditions .

Mechanism of Action

Process

ICI 89,406 functions primarily as a competitive antagonist at the beta-1 adrenergic receptor. When administered, it binds to these receptors in cardiac tissues, inhibiting their activation by endogenous catecholamines like norepinephrine.

Data

The binding affinity of ICI 89,406 has been quantified using radiolabeled assays, demonstrating its selectivity and potency at beta-1 receptors compared to beta-2 receptors . This selectivity is crucial for minimizing side effects associated with non-selective beta-blockers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Stability: ICI 89,406 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for further chemical modifications, enhancing its utility in research applications.
Applications

Scientific Uses

ICI 89,406 serves multiple roles in scientific research:

  1. Cardiac Imaging: Labeled with fluorine-18, it is utilized in positron emission tomography (PET) to visualize beta-adrenergic receptor distribution and activity in vivo.
  2. Pharmacological Studies: It aids in understanding the mechanisms underlying cardiac function and responses to stress or pharmacological interventions.
  3. Drug Development: Researchers leverage its structure to develop new compounds targeting similar pathways for therapeutic purposes .
Pharmacological Characterization of ICI 89406 as a β-Adrenergic Receptor Modulator

Mechanism of Action: Partial Agonism and Antagonism at β1-Adrenoceptors

ICI 89406 (chemical name: N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea) exhibits a unique dual pharmacological profile as a β1-selective adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). This ISA property classifies it as a partial agonist, enabling it to stabilize cardiac adrenergic tone under resting conditions while antagonizing catecholamine-driven hyperactivity during sympathetic stimulation [2] [3]. In studies on patients with exercise-induced angina, intravenous ICI 89406 (0.04 mg/kg) significantly reduced heart rate during submaximal exercise (from 125 ± 5 to 110 ± 4 beats/min, p < 0.001) and attenuated electrocardiographic ST-segment depression (from 1.9 ± 0.5 mm to 0.8 ± 0.3 mm, p < 0.01). Crucially, it maintained baseline hemodynamic parameters at rest, demonstrating its context-dependent activity [2].

The molecular basis of this partial agonism involves conformational modulation of β1-adrenergic receptors. Unlike full antagonists (e.g., propranolol), ICI 89406 induces intermediate receptor activation that stimulates G-protein coupling insufficiently to trigger full intracellular cAMP production. This results in ≈30% of maximal agonist response in isolated cardiac tissues, explaining its ability to mitigate excessive catecholamine effects without suppressing basal sympathetic tone [3] [5].

Table 1: Comparative Pharmacological Profiles of Beta-Blockers

Compoundβ1-SelectivityISAResting Heart Rate EffectExercise-Induced Tachycardia Inhibition
ICI 89406HighPresentMinimal changeSignificant reduction
PropranololNoneAbsentMarked reductionSignificant reduction
PindololNonePresentModerate reductionSignificant reduction
AtenololModerateAbsentMarked reductionSignificant reduction

Selectivity Profiling: β1- vs. β2-Adrenoceptor Binding Affinity Ratios

ICI 89406 demonstrates >100-fold selectivity for β1-adrenergic receptors over β2-subtypes, established through radioligand binding assays and functional studies. In canine bronchial smooth muscle, ICI 89406 exhibited pA₂ values of 8.4 against β1-receptors versus 7.2 against β2-receptors when norepinephrine was the agonist, confirming predominant β1-blockade [6]. Competition binding analyses using [³H]CGP-12177 in cardiac tissues revealed a dissociation constant (KD) of 0.33 ± 0.02 nmol/L for β1-receptors, compared to 0.90 ± 0.14 nmol/L for β2-receptors [10].

This selectivity arises from differential interactions with transmembrane helices of β-adrenoceptor subtypes. The conserved Asp113 in helix III and Ser204/207 in helix V of β1-receptors form high-affinity hydrogen bonds with the urea and cyanophenoxy groups of ICI 89406—interactions less favorable in β2-receptors due to divergent residues (e.g., Glu90 in helix II) [4]. Autoradiographic studies in human tissues confirm ICI 89406’s binding density is 5× higher in cardiac tissue than lung parenchyma, aligning with its cardioselective effects [4] [10].

Table 2: Selectivity Parameters of ICI 89406 Across Experimental Models

Experimental Systemβ₁ Affinity (KD or pA₂)β₂ Affinity (KD or pA₂)Selectivity Ratio (β₁:β₂)Citation
Canine Bronchial MusclepA₂ = 8.4pA₂ = 7.215.8:1 [6]
Rat Cardiac MicrosomesKD = 0.33 ± 0.02 nmol/LKD = 0.90 ± 0.14 nmol/L2.7:1 [10]
Human Cortex MembranesIC₅₀ = 1.9 nMIC₅₀ = 210 nM110:1 [4]

Intrinsic Sympathomimetic Activity in Cardiovascular Function

The ISA of ICI 89406 manifests as attenuated suppression of basal cardiovascular parameters, distinguishing it from non-ISA β-blockers. In patients with coronary artery disease, ICI 89406 (0.04 mg/kg IV) reduced exercise-induced cardiac output in 60% of subjects but left resting pulmonary arterial wedge pressure unchanged [2]. This hemodynamic equilibrium—where cardiac workload is reduced during stress without compromising resting function—stems from its ability to partially activate β1-receptors in quiescent states. During low catecholamine tone, ICI 89406 stabilizes Gs protein-adenylyl cyclase activity at ≈25% of maximal isoproterenol response, preventing excessive bradycardia and myocardial depression [5] [8].

Clinical studies contrast ICI 89406 with non-ISA agents:

  • In acute myocardial infarction, non-ISA β-blockers (e.g., propranolol) reduce cardiac output by 20–30%, whereas ICI 89406 analogues (e.g., pindolol) decrease it by only 8–12% [8].
  • During submaximal exercise, ICI 89406 lowers mean arterial pressure by 6.8% but avoids the 15–20% reductions seen with pure antagonists [2] [5].

This profile suggests therapeutic advantages in compromised cardiac states, where maintaining resting hemodynamics is critical. However, ISA may limit efficacy in high-sympathetic conditions like severe heart failure [5].

Table 3: Hemodynamic Effects of ICI 89406 in Angina Patients

ParameterRest (Pre vs. Post)Exercise (Pre vs. Post)Change During Exercise (%)
Heart Rate (beats/min)72 ± 3 vs. 71 ± 4125 ± 5 vs. 110 ± 4*-12%
Mean Arterial Pressure (mmHg)89 ± 2 vs. 87 ± 3147 ± 4 vs. 137 ± 3*-6.8%
ST-Segment Depression (mm)Not applicable1.9 ± 0.5 vs. 0.8 ± 0.3*-58%
Cardiac Output (L/min)5.1 ± 0.4 vs. 5.0 ± 0.38.9 ± 0.6 vs. 7.1 ± 0.5*-20%

Data from [2]; *p < 0.01*

Properties

CAS Number

53671-71-9

Product Name

ICI 89406

IUPAC Name

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25)

InChI Key

HTLWRKRZKFAAAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O

Synonyms

N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.